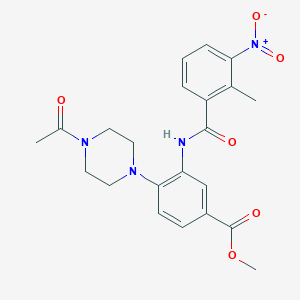

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate

Description

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a complex organic compound that belongs to the class of substituted benzoates

Properties

Molecular Formula |

C22H24N4O6 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

methyl 4-(4-acetylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |

InChI |

InChI=1S/C22H24N4O6/c1-14-17(5-4-6-19(14)26(30)31)21(28)23-18-13-16(22(29)32-3)7-8-20(18)25-11-9-24(10-12-25)15(2)27/h4-8,13H,9-12H2,1-3H3,(H,23,28) |

InChI Key |

ZUHTXGWLAICDKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multi-step organic reactions. A common approach might include:

Nitration: Introduction of the nitro group into the benzene ring.

Acylation: Formation of the acetylpiperazine moiety.

Amidation: Coupling of the nitrobenzamide with the benzoate ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Functional Group Reactivity

The compound undergoes reactions characteristic of its functional groups:

Nitro Group Reduction

The 3-nitro group on the benzamido moiety can be reduced to an amine using catalytic hydrogenation (H₂, Pd/C) or alternative reducing agents (e.g., Fe/HCl). This transformation is critical for generating bioactive amine derivatives .

Example :

\text{R-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{R-NH}_2 \quad \text{(Yield: >85% under optimized conditions)[6]}

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions to yield the corresponding carboxylic acid:

Amide Bond Cleavage

The benzamido group can be hydrolyzed under strong acidic (HCl, reflux) or enzymatic conditions, though this is less common due to steric hindrance from the nitro and methyl groups .

Stability and Side Reactions

-

Nitro Group Stability : The nitro group is stable under mild acidic/basic conditions but may decompose under prolonged exposure to strong bases.

-

Piperazine Ring Reactivity : The acetylated piperazine is resistant to nucleophilic attack but can undergo deacetylation under harsh acidic conditions (e.g., concentrated HCl, 100°C) .

Table 2: Derivitization Reactions

Reaction Optimization Insights

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates for nucleophilic substitutions and amide couplings .

-

Catalysts : DMAP accelerates acyl chloride formation in amide coupling , while EDCI improves coupling efficiency in carbodiimide-mediated reactions .

-

Monitoring : TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) are standard for tracking reaction progress .

Challenges and Mitigation Strategies

Scientific Research Applications

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may have applications in various fields:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in biochemical assays.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methylbenzamido)benzoate: Lacks the nitro group.

Methyl 4-(4-acetylpiperazin-1-YL)-3-(3-nitrobenzamido)benzoate: Different position of the nitro group.

Uniqueness

The presence of both the nitro and acetylpiperazine groups in Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate may confer unique chemical and biological properties, making it a compound of interest for further study.

Biological Activity

Methyl 4-(4-acetylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₃N₃O₄

- Molecular Weight : 357.41 g/mol

- IUPAC Name : this compound

The compound features a piperazine ring, which is often associated with various biological activities, including antitumor and antimicrobial effects.

The biological activity of this compound can be attributed to its structural components, particularly the piperazine moiety and the nitrobenzamide group. These elements are known to interact with various biological targets:

- Piperazine Derivatives : Compounds containing piperazine have been shown to exhibit activity against a range of diseases, including cancer and infections. They often act as antagonists or agonists at neurotransmitter receptors.

- Nitro Group : The presence of a nitro group can enhance the lipophilicity and bioavailability of the compound, potentially leading to increased cellular uptake and activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | |

| Compound B | A549 (Lung) | 8.0 | |

| This compound | HCT116 (Colon) | TBD | Current Study |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives possess activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Study on Antitumor Effects

A recent study investigated the antitumor effects of this compound on HCT116 colon cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis in cancer cells, as evidenced by increased caspase-3 activity and DNA fragmentation.

Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of the compound against common pathogens. The results indicated that it effectively inhibited bacterial growth in vitro, suggesting potential for development into a therapeutic agent for bacterial infections.

Q & A

Q. Optimization Strategies :

- Reagent stoichiometry : Adjust molar ratios (e.g., 1.2:1 for nucleophile:electrophile) to minimize side products.

- Temperature control : Reflux in acetonitrile (80–100°C) for 4–5 hours improves yield .

- Purification : Use column chromatography (chloroform:methanol, 3:1 v/v) followed by crystallization from diethyl ether .

How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

Advanced Research Question

Challenges :

- Disorder in the acetylpiperazine moiety : Common due to rotational flexibility.

- Anisotropic displacement : Requires high-resolution data (<1.0 Å) for accurate modeling.

Q. Methodology :

- Data collection : Use synchrotron radiation for high-resolution diffraction.

- Software :

- Validation : Cross-check with CCDC databases to identify outliers in bond lengths (e.g., C–N bonds in piperazine should be ~1.45 Å) .

How can researchers address discrepancies in impurity profiling during synthesis?

Advanced Research Question

Common impurities :

- Unreacted intermediates : 4-(4-Acetylpiperazin-1-YL)benzoic acid derivatives (detected via HPLC retention time ~12.3 min) .

- Byproducts : Nitro-group reduction artifacts (e.g., amine derivatives under excessive H2 conditions).

Q. Analytical Methods :

- HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate impurities.

- NMR : 1H NMR (DMSO-d6) identifies residual solvents (e.g., DCM at δ 5.32 ppm) .

- Reference standards : Compare with EP/BP impurity profiles (e.g., Imp. B in ).

What strategies are effective for molecular docking studies targeting this compound’s potential therapeutic applications?

Advanced Research Question

Target selection : Prioritize kinases or GPCRs due to the compound’s piperazine and benzamide motifs.

Protocol :

- Ligand preparation : Optimize protonation states (e.g., piperazine N-acetylation reduces basicity) using Schrödinger’s LigPrep.

- Docking software : AutoDock Vina or GOLD for flexible side-chain modeling.

- Validation : Compare binding poses with co-crystallized ligands (e.g., PDB: 3POZ for kinase targets) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

How can researchers validate the compound’s stability under physiological conditions?

Basic Research Question

Experimental Design :

- pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal stability : TGA/DSC analysis (heating rate 10°C/min) identifies decomposition points (>200°C suggests robustness) .

- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products .

What analytical techniques are critical for confirming the compound’s stereochemical purity?

Basic Research Question

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 85:15) to resolve enantiomers.

- Optical rotation : Measure [α]25D (e.g., +60.6° for (S)-enantiomers in methanol) .

- X-ray crystallography : Assign absolute configuration via Flack parameter (<0.1) .

How can computational methods predict the compound’s ADMET properties?

Advanced Research Question

Tools :

- SwissADME : Predicts logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition.

- ProTox-II : Assesses toxicity (e.g., LD50 ~300 mg/kg in rodents).

Key parameters : - Lipophilicity : Critical for membrane penetration (optimal logP 2–5).

- Metabolic stability : Piperazine acetylation reduces CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.